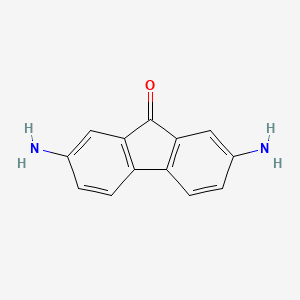

2,7-Diamino-9H-fluoren-9-one

Descripción

Significance of the Fluorene (B118485) Backbone in Chemical Science

The fluorene backbone is a key structural motif in organic chemistry, prized for its rigidity, planarity, and unique electronic properties. researchgate.netfrontiersin.org This tricyclic aromatic system provides a stable and versatile scaffold that can be readily functionalized at several positions, most notably at the C2, C7, and C9 atoms. researchgate.net This allows for the tuning of its physicochemical, optical, and electronic characteristics. researchgate.net Materials containing the fluorene unit are known for their high thermal stability, good solubility, and excellent film-forming capabilities. researchgate.net The nearly planar structure of fluorene facilitates π-π stacking, which is a crucial factor in the self-assembly of molecules and can influence properties like gelation and mechanochromism. researchgate.net

Role of Amino and Ketone Functionalities in Molecular Design and Reactivity

The presence of amino (-NH2) and ketone (C=O) functional groups on a molecule significantly influences its chemical behavior and potential applications. solubilityofthings.comfsu.edu

Amino Groups:

Basicity and Nucleophilicity: The lone pair of electrons on the nitrogen atom of an amino group makes it basic, allowing it to accept a proton. solubilityofthings.com This also makes it a good nucleophile, enabling it to react with electrophilic centers. fsu.edu

Hydrogen Bonding: Primary and secondary amines can participate in hydrogen bonding, which affects physical properties like boiling point and solubility. solubilityofthings.com

Reactivity: Amino groups are versatile in organic synthesis, reacting with various compounds to form new functional groups. For example, they can react with carbonyl compounds to form amides. solubilityofthings.com

Ketone Groups:

Electrophilicity: The carbon atom of the carbonyl group is electrophilic and susceptible to attack by nucleophiles. solubilityofthings.com This is a fundamental reaction in organic synthesis, leading to the formation of a wide range of products. solubilityofthings.com

Reactivity: Ketones undergo a variety of reactions, including nucleophilic addition, which is a key step in building more complex molecules. solubilityofthings.com

The combination of these functional groups in 2,7-Diamino-9H-fluoren-9-one creates a bifunctional molecule with a rich and diverse reactivity profile, making it a valuable building block in synthetic chemistry. rsc.org

Overview of Research Trajectories for this compound and its Derivatives

Research involving this compound and its derivatives has explored a variety of applications, primarily driven by the compound's unique structural and functional group combination.

Polymer Chemistry: The diamino functionality allows it to be used as a monomer in polymerization reactions. For instance, it has been used to synthesize poly(pyridinium salt)s-fluorene main-chain ionic polymers through ring-transmutation polymerization. nih.govunlv.edu These polymers have shown potential for applications in light-emitting devices and as materials with lyotropic liquid-crystalline properties. nih.govunlv.edu

Materials Science: The compound has been investigated as a linker in the synthesis of covalent organic frameworks (COFs). chinesechemsoc.org Specifically, it was used in the solvothermal Schiff-base condensation to create COFs with redox-active sites for enhanced energy storage applications. chinesechemsoc.org

Medicinal Chemistry: Derivatives of 2,7-diaminofluorene (B165470) have been synthesized and evaluated for their potential as therapeutic agents. Symmetrical derivatives have been explored as potent inhibitors of the Hepatitis C virus (HCV) NS5A protein. nih.gov Other research has focused on creating derivatives that act as selective inhibitors of SIRT2, a protein associated with various human diseases, including cancer. nih.gov The fluorenone core is considered a potential pharmacophore for the development of new anticancer drugs. nih.gov

Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules. For example, it can be prepared from 2,7-dinitro-9H-fluoren-9-one through a reduction reaction. nih.gov It can then be further modified, such as through reactions with bromoacetyl bromide to form N,N′-(9-oxo-9H-fluorene-2,7-diyl)bis(2-bromoacetamide). nih.gov

The general synthetic pathway often involves the nitration of fluorenone to produce 2,7-dinitrofluorenone, followed by a reduction step to yield 2,7-diaminofluorene. google.com

Chemical Compounds Mentioned

| Compound Name | IUPAC Name | Other Names |

| This compound | This compound | 2,7-diaminofluoren-9-one molport.com |

| 2,7-Dinitro-9H-fluoren-9-one | 2,7-dinitro-9H-fluoren-9-one | 2,7-dinitrofluorenone google.com |

| N,N′-(9-oxo-9H-fluorene-2,7-diyl)bis(2-bromoacetamide) | N,N'-(9-oxo-9H-fluorene-2,7-diyl)bis(2-bromoacetamide) | |

| 2,7-diaminofluorene | 9H-fluorene-2,7-diamine | fluorene diamine solubilityofthings.com |

| 2,7-dibromo-9H-fluoren-9-one | 2,7-dibromo-9H-fluoren-9-one | 2,7-Dibromo-9-fluorenone (B76252) sarex.com |

Chemical Properties of this compound

| Property | Value |

| CAS Number | 2915-84-6 molport.comsigmaaldrich.comottokemi.com |

| Molecular Formula | C13H10N2O molport.comsigmaaldrich.comottokemi.comamadischem.com |

| Molecular Weight | 210.23 g/mol amadischem.com |

| Appearance | White or off-white crystalline solid solubilityofthings.com |

| Solubility | More soluble in organic solvents (ethanol, methanol, dichloromethane) than in water solubilityofthings.com |

Structure

3D Structure

Propiedades

IUPAC Name |

2,7-diaminofluoren-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O/c14-7-1-3-9-10-4-2-8(15)6-12(10)13(16)11(9)5-7/h1-6H,14-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWTJRFCUTIHVPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=O)C3=C2C=CC(=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10183414 | |

| Record name | 9H-Fluoren-9-one, 2,7-diamino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10183414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2915-84-6 | |

| Record name | 9H-Fluoren-9-one, 2,7-diamino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002915846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC107568 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107568 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9H-Fluoren-9-one, 2,7-diamino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10183414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,7-Diamino-9-fluorenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Chemical Transformations of 2,7 Diamino 9h Fluoren 9 One

Established Synthesis Routes for 2,7-Diamino-9H-fluoren-9-one

The principal and most direct pathway to this compound involves the chemical reduction of 2,7-Dinitro-9H-fluoren-9-one. This transformation can be accomplished using various reducing agents and conditions, each with its own set of procedural nuances and outcomes.

Reduction of 2,7-Dinitro-9H-fluoren-9-one to this compound

The conversion of the nitro groups at the 2 and 7 positions of the fluorenone core to amino groups is a fundamental step. Several reliable methods have been developed for this reduction. researchgate.net

A widely employed method for the reduction of nitroarenes is the use of stannous chloride (SnCl₂), typically in a dihydrate form (SnCl₂·2H₂O), in an acidic medium or an alcoholic solvent. nih.govnih.govnih.govmsrjournal.com This method is valued for its efficiency and generally high yields. In a typical procedure, 2,7-Dinitro-9H-fluoren-9-one is refluxed with an excess of stannous chloride dihydrate in ethanol (B145695). nih.gov The reaction mixture is then neutralized to precipitate the diamine product. One study reported an 87% yield for this reaction, highlighting its effectiveness. nih.gov Another protocol suggests carrying out the reduction at 65°C for 5 hours in a mixture of hydrochloric acid and acetic acid, achieving a yield of 65%. nih.gov

Table 1: Stannous Chloride-Mediated Reduction of 2,7-Dinitro-9H-fluoren-9-one

| Reagents & Conditions | Yield | Reference |

| SnCl₂·2H₂O, Ethanol, Reflux 24h | 87% | nih.gov |

| SnCl₂·2H₂O, HCl/CH₃COOH, 65°C, 5h | 65% | nih.gov |

Catalytic hydrogenation presents a cleaner and often more efficient alternative for the reduction of nitro compounds. This method typically involves reacting the dinitro compound with hydrogen gas in the presence of a metal catalyst, most commonly palladium on an activated carbon support (Pd/C). The reaction is usually conducted at room temperature in a suitable solvent mixture, such as tetrahydrofuran (B95107) (THF) and methanol. chemicalbook.com A key advantage of this method is the near-quantitative yield, often approaching 100%, and the ease of product isolation by simple filtration of the catalyst. chemicalbook.com However, care must be taken as issues with catalyst activity or reaction setup can lead to failed reactions. reddit.com

Table 2: Catalytic Hydrogenation of 2,7-Dinitro-9H-fluoren-9-one

| Reagents & Conditions | Yield | Reference |

| H₂, Pd/C, THF/Methanol, Room Temp, 24h | Quantitative (~100%) | chemicalbook.com |

A classic and cost-effective method for nitro group reduction involves the use of iron powder in the presence of a strong acid, such as concentrated hydrochloric acid. google.comresearchgate.net This reaction is typically carried out under reflux conditions in a solvent mixture like ethanol and water. google.com The iron is oxidized while the nitro groups are reduced to amines. While effective, this method may require careful workup to remove iron salts from the product. One patent describes dissolving 2,7-dinitrofluorenone in an alcohol solution and then adding iron powder and concentrated HCl under reflux. google.com

Aerobic Oxidation of 9H-Fluorenes to 9-Fluorenones as a Precursor Step

The synthesis of this compound begins with the formation of the fluorenone core. A common and environmentally friendly approach is the aerobic oxidation of the corresponding 9H-fluorene derivative. nih.govresearchgate.netrsc.org This method utilizes molecular oxygen from the air as the oxidant, often in the presence of a base like potassium hydroxide (B78521) (KOH) and a suitable solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF). nih.govresearchgate.net This "green" approach can produce 9-fluorenones in high yields and purity under mild, ambient conditions. researchgate.netrsc.org In some cases, a catalyst, such as a graphene-supported KOH composite, can be used to facilitate the reaction at room temperature. nih.gov Photo-induced aerobic oxidation using visible light and a photocatalytic system is another advanced and selective method. dntb.gov.uabsb-muenchen.de

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is key to maximizing the yield and purity of this compound. For the reduction of 2,7-Dinitro-9H-fluoren-9-one, factors such as the choice of reducing agent, solvent, temperature, and reaction time play a significant role. For instance, while stannous chloride reduction in ethanol can yield 87%, catalytic hydrogenation offers a nearly quantitative yield. nih.govchemicalbook.com The use of sodium sulfide (B99878) nonahydrate in the presence of sodium hydroxide in ethanol has also been reported to afford the key 2,7-diamino-fluoren-9-one intermediate with a 78% yield. nih.gov

For the precursor oxidation step, the choice of base and solvent is critical. The use of KOH in THF has been shown to be highly efficient for the aerobic oxidation of 9H-fluorenes. researchgate.netrsc.org Furthermore, a patent describes a method involving the reaction of fluorene (B118485) with tetrahydrofuran and an inorganic base at room temperature, followed by concentration and treatment with alkaline water to obtain fluorenone, which is then nitrated and reduced. google.com The development of catalytic systems, such as graphene-supported KOH, allows for the reaction to proceed efficiently at room temperature, offering both economic and environmental advantages. nih.gov

Derivatization Strategies of this compound

The derivatization of this compound can be systematically approached by targeting its three key functional regions: the amino groups at the C2 and C7 positions, the ketone at the C9 position, and the aromatic fluorene ring system itself. snu.ac.kr This multi-faceted reactivity profile enables the synthesis of symmetrically and asymmetrically substituted fluorenone derivatives with tailored characteristics.

The primary amino groups are highly nucleophilic and represent the most common sites for initial functionalization through reactions such as acylation and urea (B33335) formation. nih.govresearchgate.net These transformations are fundamental in creating amide and urea linkages, which are prevalent in biologically active molecules and functional materials.

N-acylation of the amino groups is a straightforward and efficient method to introduce a variety of substituents. This reaction typically involves treating this compound with an acyl halide or anhydride (B1165640), often in the presence of a base to neutralize the acid byproduct. researchgate.net

A key example is the reaction with 2-bromoacetyl bromide. This transformation is typically conducted by adding 2-bromoacetyl bromide dropwise to a solution of this compound in a solvent like dimethylformamide (DMF) at 0°C, followed by stirring at room temperature. nih.gov This process yields N,N′-(9-oxo-9H-fluorene-2,7-diyl)bis(2-bromoacetamide), a versatile intermediate where the terminal bromine atoms can be further displaced by nucleophiles. nih.gov

Other N-acylation reactions have been extensively reported, using various acylating agents to append different functional groups. researchgate.net For instance, reaction with acetic anhydride in the presence of triethylamine (B128534) (Et3N) in tetrahydrofuran (THF) yields the corresponding bis-acetamide derivative. researchgate.net Similarly, other acyl chlorides can be used to introduce longer alkyl chains. researchgate.net

Table 1: Examples of N-Acylation Reactions

| Acylating Reagent | Base/Solvent | Product | Yield (%) | Reference |

| 2-Bromoacetyl bromide | DMF | N,N′-(9-oxo-9H-fluorene-2,7-diyl)bis(2-bromoacetamide) | 64% | nih.gov |

| Acetic anhydride | Et3N / THF | 2,7-bis(acetamido)-9H-fluoren-9-one | N/A | researchgate.net |

| Propionyl chloride | Et3N / THF | 2,7-bis(propionamido)-9H-fluoren-9-one | N/A | researchgate.net |

| Isobutyryl chloride | Et3N / THF | 2,7-bis(isobutyramido)-9H-fluoren-9-one | N/A | researchgate.net |

| Butyryl chloride | Et3N / THF | 2,7-bis(butyramido)-9H-fluoren-9-one | N/A | researchgate.net |

The synthesis of urea derivatives from this compound introduces a key structural motif known for its hydrogen bonding capabilities. One common method involves the reaction of the diamine with isocyanates. mdpi.com An alternative approach for creating symmetrical bis-aryl urea compounds involves a two-step process where an arylamine is first reacted with 1,1'-carbonyldiimidazole (B1668759) (CDI) to form an N-aryl-1-carbonyl-1H-imidazole intermediate. nih.gov This activated species is then reacted with this compound to yield the desired 2,7-bis[3-(aryl)ureido]-9H-fluoren-9-ones. nih.gov Another method involves treating the diamine with potassium cyanate (B1221674) (KNCO) in a mixture of acetic acid and water to form a bis-carbamate derivative. researchgate.net

Amide bonds can also be formed by direct coupling of the amino groups with carboxylic acids using standard peptide coupling reagents. nih.govresearchgate.net This method is particularly valuable for attaching complex moieties like protected amino acids. For example, 2,7-diaminofluorene (B165470) derivatives can be coupled with N-Boc-L-proline. nih.govresearchgate.net The reaction is typically carried out using a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (B91526) (HBTU) in a suitable solvent like dichloromethane (B109758) (DCM) or DMF, often with an added base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to facilitate the reaction. nih.govresearchgate.netresearchgate.net This strategy is fundamental in building complex molecules, such as inhibitors for biological targets like the Hepatitis C Virus NS5A protein. nih.govresearchgate.net

The carbonyl group at the C9 position is another key site for chemical transformation, allowing for modification of the fluorenone's electronic properties and three-dimensional shape. researchgate.net The ketone can undergo condensation and reduction reactions.

For instance, condensation of the ketone with hydroxylamine (B1172632) hydrochloride in a solvent like pyridine (B92270) or a DMSO/water mixture produces the corresponding 2,7-bisacetamido-fluoren-9-one oxime. researchgate.net Furthermore, the ketone is susceptible to reduction. Treatment with a reducing agent such as sodium borohydride (B1222165) (NaBH₄) in a solvent system like methanol/acetonitrile (B52724) converts the carbonyl group into a secondary alcohol, yielding the 9-hydroxyfluorene derivative. researchgate.net These modifications are critical in structure-activity relationship studies, as they alter the rigidity and electronic nature of the central ring structure. researchgate.net

Table 2: Reactions at the Ketone Functionality

| Reagent | Solvent | Product Type | Reference |

| Hydroxylamine hydrochloride | Pyridine or DMSO/H₂O | Oxime | researchgate.net |

| Sodium borohydride (NaBH₄) | Methanol / Acetonitrile | Hydroxyl | researchgate.net |

While the amino groups are the most reactive sites for many transformations, the aromatic rings of the fluorene backbone can also be functionalized. This is often achieved by transforming the existing amino groups into other functionalities via diazotization reactions, a classic method in aromatic chemistry.

For example, the 2,7-diamino groups can be converted into 2,7-difluoro substituents. This transformation is accomplished through a Sandmeyer-type reaction, where the diamine is treated with sodium nitrite (B80452) in the presence of hydrogen fluoride (B91410) and pyridine. google.com This reaction proceeds via the formation of a diazonium salt intermediate, which is subsequently displaced by fluoride. Similarly, the diamino compound can be converted to the 2,7-dihydroxy derivative through diazotization followed by hydrolysis. This involves dissolving the diamine in an acidic solution, treating it with sodium nitrite to form the bis-diazonium salt, and then heating the solution to promote reaction with water, yielding 2,7-dihydroxy-9-fluorenone (B1308586). google.com These substitutions directly modify the electronic properties of the aromatic system.

Substitution at the Fluorene Ring (beyond amino groups)

Sonogashira Coupling Reactions

The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper species. google.com This reaction is instrumental in synthesizing conjugated arylalkyne systems based on the fluorenone core. libretexts.org The process is typically carried out under mild, anaerobic conditions using an amine base. researchgate.net

Research has demonstrated the successful one-step synthesis of 2,7-bis(alkynyl)fluoren-9-one derivatives via a Sonogashira coupling reaction. mdpi.com In a representative transformation, 2,7-dibromofluoren-9-one is reacted with a terminal alkyne, such as 3-ethynylpyridine, to yield the corresponding disubstituted product. mdpi.com The reaction is catalyzed by a palladium complex, like bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), and a copper(I) salt co-catalyst, typically copper(I) iodide (CuI), in an amine solvent like diethylamine. mdpi.com For substrates with two different halide substituents, the coupling reaction shows high regioselectivity, with the acetylene (B1199291) preferentially adding to the site of the more reactive halide, such as iodide over bromide. libretexts.org

Detailed findings from a representative Sonogashira coupling are presented below:

Table 1: Sonogashira Coupling of 2,7-Dibromofluoren-9-one

| Reactant A | Reactant B | Catalyst | Co-catalyst | Solvent | Temperature | Time | Product | Yield | Reference |

|---|

Suzuki Coupling Reactions

The Suzuki-Miyaura coupling reaction is a versatile and widely used method for creating carbon-carbon single bonds by cross-coupling an organoboron species (like a boronic acid or its ester) with an organohalide. wikipedia.org This reaction is catalyzed by a palladium complex and requires a base. wikipedia.org It is particularly valuable for synthesizing biaryl and polyolefin compounds. wikipedia.orgresearchgate.net

In the context of fluorenone derivatization, the Suzuki reaction is employed to introduce aryl or heteroaryl substituents at the 2- and 7-positions, typically starting from 2,7-dihalofluorenone precursors. researchgate.net The reaction can be performed in various solvents, including aqueous systems, which enhances its applicability and green credentials. wikipedia.orgmdpi.com Research on related fluorene derivatives has shown that palladium(II) acetate (B1210297) combined with bis(imidazolium) ionic liquid ligands can effectively catalyze the Suzuki reaction between 2,7-dibromo-9,9'-dialkylfluorene and various arylboronic acids in ethanol with a potassium hydroxide base, achieving high yields in a short time. researchgate.net These conditions are indicative of those applicable to the 2,7-dibromo-9-fluorenone (B76252) substrate for synthesizing 2,7-diaryl-9-fluorenone derivatives.

A representative example of Suzuki coupling conditions is detailed in the table below:

Table 2: Suzuki Coupling for the Synthesis of 2,7-Diarylfluorene Derivatives

| Reactant A | Reactant B | Catalyst System | Base | Solvent | Temperature | Time | Product Type | Yield | Reference |

|---|

Green Chemistry Approaches in this compound Synthesis and Derivatization

Modern synthetic chemistry places a strong emphasis on developing environmentally benign and efficient processes. The synthesis and derivatization of this compound are increasingly benefiting from green chemistry principles, focusing on safer solvents, recyclable catalysts, and high-yield, low-waste reactions.

One key green strategy involves the initial oxidation of the fluorene core. A highly efficient and environmentally friendly method for synthesizing 9-fluorenones from 9H-fluorenes utilizes air as the oxidant under ambient conditions. researchgate.net This process, catalyzed by potassium hydroxide in a solvent like tetrahydrofuran (THF), avoids the use of toxic and hazardous heavy metal oxidants such as CrO₃ or KMnO₄. researchgate.net

The synthesis of this compound itself is often achieved by the reduction of 2,7-dinitro-9-fluorenone. Greener approaches to this reduction step have been developed to replace harsher reagents. Methods utilizing stannous chloride (SnCl₂·2H₂O) in ethanol or iron powder with hydrochloric acid in an aqueous alcohol solution provide high yields and simpler, more environmentally friendly work-up procedures. nih.govgoogle.com A patented method highlights a process with high yield (80-97%), simple operation, low cost, and reduced environmental pollution, which avoids column chromatography for purification. google.com

For derivatization, green approaches focus on both the reaction type and the catalytic system. The condensation of 2,7-dihydroxy-9-fluorenone (a derivative of the target compound) with phenol (B47542) has been successfully achieved using a strong acidic cation exchange resin as a recyclable, eco-friendly catalyst. rsc.org This avoids the use of corrosive mineral acids and simplifies catalyst recovery. rsc.org Furthermore, advanced catalytic systems are being developed for cross-coupling reactions that align with green chemistry principles. A notable example is the use of palladium nanoparticles immobilized on DNA-modified multi-walled carbon nanotubes (Pd/DNA@MWCNTs) as a highly active and reusable catalyst for both Suzuki and Sonogashira reactions in green solvents like aqueous ethanol under mild, aerobic conditions. nanochemres.org

Table 3: Overview of Green Chemistry Approaches

| Synthetic Step | Traditional Method | Green Alternative | Advantages of Green Approach | Reference(s) |

|---|---|---|---|---|

| Fluorenone Synthesis | Oxidation with CrO₃ or KMnO₄ | Aerobic oxidation with KOH/THF | Avoids toxic heavy metals, uses air as oxidant, mild conditions. | researchgate.net |

| Nitro Group Reduction | Harsh reducing agents | SnCl₂ in Ethanol; Fe/HCl in aq. Ethanol | Higher yields, simpler work-up, less toxic reagents. | nih.govgoogle.com |

| Purification | Column Chromatography | Filtration and Crystallization | Reduced solvent waste, lower cost, industrially scalable. | google.com |

| Derivatization (Condensation) | Mineral acid catalyst (e.g., H₂SO₄) | Recyclable solid acid resin | Catalyst is reusable, non-corrosive, easily separated. | rsc.org |

| Derivatization (Coupling) | Homogeneous Pd catalysts | Heterogeneous Pd/DNA@MWCNTs catalyst in aq. Ethanol | Recyclable catalyst, use of green solvent, mild conditions. | nanochemres.org |

Computational and Theoretical Studies on 2,7 Diamino 9h Fluoren 9 One

Quantum Chemical Calculations (e.g., DFT, TDDFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are instrumental in understanding the fundamental electronic and optical properties of fluorenone derivatives. These methods are used to model molecular geometries, electronic structures, and predict spectroscopic behaviors. nih.govscielo.org.mx

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for determining a molecule's electronic properties and reactivity.

For fluorenone derivatives, the nature and energy of these orbitals are significantly influenced by substituents on the fluorene (B118485) core. missouristate.edu In the case of 2,7-Diamino-9H-fluoren-9-one, the electron-donating amino (-NH2) groups play a dominant role. DFT calculations on the closely related 9H-fluorene-2,7-diamine hydrochloride reveal that the HOMO is primarily localized on the amine-substituted benzene (B151609) rings, while the LUMO resides on the central bicyclic framework.

Studies on fluorenones show that electron-donating substituents, such as amino groups, generally decrease the HOMO-LUMO energy gap and increase the energy levels of both the HOMO and the LUMO. missouristate.edu This reduced energy gap is a key factor in the molecule's optical and electronic properties. For 9H-fluorene-2,7-diamine hydrochloride, the calculated HOMO-LUMO energy gap is approximately 3.2 eV.

| Parameter | Calculated Value | Primary Orbital Localization |

|---|---|---|

| HOMO-LUMO Energy Gap | 3.2 eV | N/A |

| HOMO | N/A | Amine-substituted benzene rings |

| LUMO | N/A | Central bicyclic framework |

The electronic structure of this compound is characterized by an extended π-conjugated system across the fluorene backbone, which is significantly modulated by the strong electron-donating amino groups at the C2 and C7 positions and the electron-withdrawing ketone group at C9. researchgate.net This arrangement creates a "push-pull" system, which facilitates intramolecular charge transfer (ICT) upon photoexcitation.

The amino groups act as electron donors, pushing electron density into the aromatic system, while the carbonyl group acts as an electron acceptor. This inherent charge separation in the ground state becomes more pronounced in the excited state. acs.org Related studies on other fluorene derivatives confirm that such donor-acceptor architectures are fundamental to their use in optoelectronic applications. acs.orgchemrxiv.org The presence of the electron-donating amino groups makes the fluorenone core more electron-rich compared to unsubstituted fluorenone.

Time-dependent DFT (TD-DFT) is a powerful method for predicting the spectroscopic properties of molecules, including UV-Vis absorption and fluorescence spectra. nih.govnih.gov

For molecules like this compound, TD-DFT calculations can predict the electronic transitions responsible for its absorption of light. The calculated HOMO-LUMO gap often correlates well with the lowest energy absorption band (λmax) in the UV-Vis spectrum. For the hydrochloride analog of 2,7-diaminofluorene (B165470), the calculated gap of 3.2 eV corresponds to observed UV-Vis absorption maxima at 320 nm and 365 nm, which are attributed to π→π* transitions.

Furthermore, TD-DFT simulations are used to model the optical properties of more complex systems based on this core structure, such as dyes for solar cells. acs.org These calculations can accurately predict absorption wavelengths and help interpret experimental observations, showing good correlation when appropriate theoretical models like CAM-B3LYP are used. acs.org Theoretical simulations also reveal how conformational changes can significantly decrease the excitation energy, which is crucial for understanding fluorescence phenomena like excimer formation in fluorene dimers. nih.gov

Molecular Dynamics Simulations and Binding Free Energy Calculations

Molecular dynamics (MD) simulations and binding free energy calculations are computational techniques used to study the interaction of small molecules with biological macromolecules, such as proteins. These methods provide insights into the stability of ligand-protein complexes and the key interactions that govern binding.

In a study of novel symmetrical 2,7-disubstituted 9H-fluoren-9-one derivatives as inhibitors for the Sirtuin 2 (SIRT2) enzyme, MD simulations were performed to analyze the stability of the ligand-protein complex. nih.gov The simulations helped to verify the binding ability of the most promising inhibitor, SG3, to the SIRT2 active site. nih.gov

Following the MD simulations, binding free energy calculations using the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method were conducted. nih.gov This calculation provides a more quantitative estimate of the binding affinity between the inhibitor and the protein, further validating the interaction predicted by molecular docking. nih.gov Such computational approaches are critical in drug design for understanding how a ligand binds to its target on a dynamic and energetic level. nih.gov

Structure-Activity Relationship (SAR) Analysis based on Computational Models

Computational models are pivotal in establishing Structure-Activity Relationships (SAR), guiding the rational design of new molecules with enhanced potency and selectivity. By combining molecular docking with the synthesis and testing of analog compounds, researchers can identify the key structural features required for biological activity.

For inhibitors based on the 2,7-disubstituted 9H-fluoren-9-one scaffold, molecular docking was used to guide the design of derivatives targeting the SIRT2 enzyme. nih.gov The computational models helped in selecting appropriate aromatic rings and linker moieties to be attached at the 2 and 7 positions to achieve targeted π–π interactions within the enzyme's active site. nih.gov

In another study, a series of 2,7-disubstituted fluorenone analogs were designed to identify potent urea (B33335) transport (UT) inhibitors. nih.gov Computational docking of these inhibitors into a homology model of the UT-A1 protein suggested that they bind to a cytoplasmic domain, providing a structural hypothesis for their mechanism of action. nih.gov The SAR analysis revealed that the carbonyl group at the C9 position was essential for activity and that there were steric limitations for the substituents at the C2 and C7 positions. nih.gov

| Target | Key SAR Finding | Computational Method | Reference |

|---|---|---|---|

| SIRT2 Enzyme | Specific aromatic rings and linkers at C2/C7 positions enhance π-π interactions in the active site. | Molecular Docking | nih.gov |

| Urea Transporter (UT-A1) | The carbonyl moiety at C9 is required for inhibition; steric limits exist for C2/C7 substituents. | Computational Docking | nih.gov |

Theoretical Insights into Reaction Mechanisms and Pathways

While specific theoretical studies on the reaction mechanisms of this compound itself are not widely documented, computational chemistry offers the potential to elucidate such pathways. The primary synthesis route to this compound involves the reduction of the nitro groups of 2,7-dinitro-9H-fluoren-9-one. nih.govnih.gov This is commonly achieved using reagents like tin(II) chloride (SnCl2) or sodium sulfide (B99878). nih.govnih.gov

Furthermore, computational studies have been used to understand related reaction mechanisms, such as the palladium-catalyzed synthesis of 2,7-diheteroaryl-9-fluorenones, which involves a one-pot C-H activation, coupling, and subsequent oxidation of the fluorene methylene (B1212753) bridge to a ketone. researchgate.net These types of theoretical investigations are crucial for optimizing reaction conditions and developing novel, efficient synthetic protocols for this important class of compounds. researchgate.net

Advanced Materials Science Applications of 2,7 Diamino 9h Fluoren 9 One

Polymer Chemistry and Conjugated Systems

The bifunctional nature of 2,7-Diamino-9H-fluoren-9-one, possessing two reactive amine groups, allows it to be incorporated into various polymer architectures through polycondensation reactions. The presence of the electron-withdrawing ketone group on the fluorene (B118485) core significantly influences the electronic properties, solubility, and thermal stability of the resulting polymers.

Synthesis of Fluorene-Based Conjugated Polymers

Research has demonstrated the viability of this compound as a monomer in the synthesis of aromatic polyamides. In a study, this diamine was reacted with isophthaloyl chloride via polycondensation to create an isophthaloyl chloride-2,7-diamino-fluorenone copolymer. nasa.gov The reaction was conducted in solvents like N,N-dimethylacetamide (AcNMe2) or N-methyl-2-pyrrolidinone. nasa.gov

A key finding from this research was the poor solubility of the resulting polyamide in common organic solvents, a characteristic attributed to the rigid and polar nature of the polymer backbone. nasa.gov This contrasts with copolymers made from 2,5-diaminofluorenone, which showed better solubility. nasa.gov The properties of these early fluorene-based polyamides are summarized in the table below.

| Property | Isophthaloyl chloride-2,7-diamino-fluorenone copolymer | Isophthaloyl chloride-2,5-diaminofluorenone copolymer |

| Solubility | Insoluble in AcNMe2, DMF, N-methyl-2-pyrrolidinone | Soluble in AcNMe2, DMF, N-methyl-2-pyrrolidinone |

| Thixotropy | Exhibited thixotropic properties in 0.5% H₂SO₄ solution | Not specified |

Data sourced from a 1984 NASA technical report. nasa.gov

Poly(pyridinium salt)s Containing Fluorene Moieties

The synthesis of poly(pyridinium salt)s, a class of charged conjugated polymers, has been extensively explored using fluorene-based diamines. However, the available scientific literature does not describe the use of this compound for this application. Instead, studies focus on the use of 2,7-diaminofluorene (B165470) derivatives with alkyl substituents at the 9-position, which enhances solubility.

Main-Chain Ionic Polymers

Main-chain ionic polymers, such as the poly(pyridinium salt)s mentioned previously, incorporate charge centers directly into the polymer backbone. While fluorene moieties are used in these materials, there is no prominent research indicating the use of this compound as the specific monomer for creating such polymers.

Polyrotaxanes with Fluorene Units

Polyrotaxanes are mechanically interlocked molecules that can insulate a conjugated polymer chain within macrocycles, potentially enhancing its properties. Research into fluorene-based polyrotaxanes typically involves the use of 2,7-dibromofluorene (B93635) as a starting material for Suzuki coupling polymerizations. A review of the existing literature did not yield studies describing the synthesis of polyrotaxanes using this compound.

Applications in Organic Electronics (e.g., Light-Emitting Diodes)

The fluorenone scaffold is recognized for its utility in materials for organic electronics, largely due to its electron-deficient nature. While direct applications of polymers synthesized from this compound in organic light-emitting diodes (OLEDs) are not widely documented, related fluorenone derivatives are known to be used in organic photoconductors. researchgate.net For example, 2,4,7-trinitrofluorene has been used in conjunction with poly(n-vinyl-carbazole) to create photoconductive materials. researchgate.net

Furthermore, a US patent identifies 2,7-diaminofluorenone (DAFO) as a potential diamine monomer for synthesizing 6FDA-based polyimides, which are high-performance polymers used in applications like gas separation membranes. google.com This highlights the compound's utility in creating robust, functional polymers, even if its specific use in OLEDs is not yet a primary focus of research. The interest in fluorene derivatives, in general, stems from their potential in developing materials for organic semiconductors and photoconductors.

Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures built from organic monomers linked by strong covalent bonds. The ability to choose specific monomers allows for the precise design of COF properties, such as pore size and functionality. This compound serves as an important linear diamine linker for constructing functional COFs.

The ketone group within the monomer is a key feature, as it can be incorporated as a redox-active site within the COF skeleton. In one study, a ketone-functionalized COF, designated 1KT-Tp COF, was synthesized through the solvothermal Schiff-base condensation of this compound with 2,4,6-triformylphloroglucinol (Tp). This approach allows for the precise, bottom-up installation of functional ketone units into a stable, porous, and crystalline framework.

The resulting COF exhibited significant porosity, a crucial characteristic for applications in storage and catalysis. The properties of this ketone-functionalized COF are detailed below.

| Property | 1KT-Tp COF |

| Monomers | This compound, 2,4,6-triformylphloroglucinol (Tp) |

| Pore Size (experimental) | 2.49 nm |

| Pore Size (theoretical) | 2.5 nm |

| Application Note | The introduction of ketone groups provides redox-active sites, enhancing energy storage capabilities. |

This strategic incorporation of functional groups like ketones directly into the COF backbone is a promising route for developing advanced materials for energy storage, catalysis, and sensing applications.

Dye-Sensitized Solar Cells (DSSCs)

Dye-sensitized solar cells (DSSCs) are a type of photovoltaic device that uses dye molecules adsorbed onto a semiconductor surface to convert sunlight into electricity. utep.edu The design of efficient, stable, and cost-effective organic dyes is a primary focus of DSSC research. utep.edudyenamo.se

Fluorene and its derivatives are attractive components for organic dyes used in DSSCs due to their strong photoluminescence and ability to be functionalized. acs.orgresearchgate.net Organic dyes based on a 2,7-diaminofluorene unit as an electron donor have been synthesized and characterized as sensitizers for nanocrystalline TiO₂-based solar cells. acs.org These dyes typically follow a donor-π-donor-π-acceptor (D-π-D-π-A) or a donor–π-bridge–acceptor (D–π-B–A) architecture, where a cyanoacrylic acid group often serves as the electron acceptor and anchoring group to the TiO₂ surface. utep.eduacs.org Such fluorene-based dyes exhibit broad absorption in the visible spectrum (250–550 nm), which is essential for efficient light harvesting. acs.org

The performance of fluorene-based dyes in DSSCs can be fine-tuned by incorporating auxiliary donor groups into their structure. acs.org A study comparing new 2,7-diaminofluorene-based dyes with parent dyes based on triphenylamine (B166846) and carbazole (B46965) found that the fluorene derivatives exhibited absorptions at longer wavelengths and were more easily oxidized. acs.org This indicates a stronger electron-donating capability, which is beneficial for the dye's function. acs.org Specifically, a dye containing a naphthylphenylamine segment as an auxiliary donor showed improved device characteristics. acs.org This improvement was attributed to a higher Highest Occupied Molecular Orbital (HOMO) energy level, which likely facilitates the regeneration of the oxidized dye by the electrolyte and suppresses the undesirable back-reaction of injected electrons with the electrolyte's redox mediator (I₃⁻). acs.org

Photonic and Optoelectronic Materials

The rigid and planar structure of the fluorenone core, combined with its inherent fluorescence properties, makes it a valuable building block for materials used in photonics and optoelectronics. mdpi.com Fluorene and fluorenone derivatives have been developed for a wide range of applications, including light-emitting diodes (LEDs), solar cells, sensors, and for generating optical second harmonics (SGH) and terahertz (THz) radiation. mdpi.com The synthesis of compounds like 2,7-bis(pyridin-3-ylethynyl)fluoren-9-one demonstrates how the core structure can be modified to create building blocks for functional supramolecular networks and hybrid metal-organic frameworks. mdpi.com The ability to tune the electronic and optical properties through substitution at the 2 and 7 positions allows for the rational design of materials with specific photonic and optoelectronic functions. researchgate.net

Optical Second Harmonic (SGH) and Terahertz (THz) Generation

Fluorenone-based molecular materials, including derivatives of this compound, represent a promising class of materials for nonlinear optics (NLO). ru.nl Their applications in this field include highly efficient optical second harmonic generation (SHG) and terahertz (THz) wave generation. mdpi.comru.nl The efficacy of these materials stems from the high hyperpolarizability of the individual molecules and their capacity to form various crystalline structures at room temperature. ru.nl

The fundamental principle behind SHG and THz generation is an even-order nonlinear optical effect. ru.nl Such effects are only possible in materials that crystallize in a non-centrosymmetric space group. ru.nl The flexible molecular configuration of fluorenone derivatives allows for the engineering of such crystal structures. Many NLO-active fluorene and fluorenone molecules incorporate electron-donating and electron-accepting groups connected by a π-conjugated spacer, a "push-pull" system, to enhance their NLO properties. ru.nl The amino groups of this compound can act as electron donors in such systems.

Research into fluorenone derivatives has highlighted the importance of supramolecular organization in maximizing the NLO response. For instance, studies on 2,7-bis(4-aminophenyl)fluoren-9-one (PAFO) microrods, a related derivative, have demonstrated a significant second-order optical nonlinear susceptibility (χ(2)). This underscores the potential of well-ordered crystalline structures of fluorenone-based compounds for photonic applications. ru.nl

Table 1: Nonlinear Optical Properties of a Fluorenone Derivative

| Compound | Second-Order NLO Susceptibility (χ(2)) | Wavelength (nm) | Reference |

| 2,7-bis(4-aminophenyl)fluoren-9-one (PAFO) | ~4.8 pm V⁻¹ | 740 | ru.nl |

| 2,7-bis(4-aminophenyl)fluoren-9-one (PAFO) | ~0.3 pm V⁻¹ | 800 | ru.nl |

This table presents data for a related fluorenone derivative to illustrate the NLO potential of this class of compounds.

Biomarkers and Sensors

The inherent fluorescence and reactive amino groups of this compound and its derivatives make them highly suitable for applications in biomarkers and chemical sensors. ontosight.aicymitquimica.com These compounds can be incorporated into larger molecular structures or polymers to create sensitive detection systems. nih.gov

One notable application is in the detection of heavy metal ions. ottokemi.com The compound's structure allows it to interact with metal ions, leading to a detectable change in its optical properties, such as fluorescence. This makes it a useful tool for monitoring environmental samples for contaminants like copper and mercury. ottokemi.com

Furthermore, polymers containing 2,7-diaminofluorene moieties have been successfully developed as sensitive fluorescence-based biosensors. nih.govunlv.edu These conjugated polyelectrolytes can detect biomolecules through mechanisms like electrostatic interactions. For example, a poly(pyridinium salt) incorporating a 9,9'-dioctyl-2,7-diaminofluorene unit has been shown to interact strongly with Pseudomonas fluorescens DNA. nih.govunlv.edu Similarly, other conjugated polymers based on diamine structures have been used for the homogeneous detection of calf thymus DNA, often exhibiting aggregation-induced light emission properties. unlv.edu

The versatility of this compound is also demonstrated by its use as a building block in the synthesis of 2D Covalent Organic Frameworks (COFs). chinesechemsoc.org These materials, featuring the fluorenone unit as a redox-active linker, are explored for their electrochemical properties, which can be harnessed for advanced sensor applications. chinesechemsoc.org

Table 2: Sensor Applications of 2,7-Diaminofluorene Derivatives

| Derivative/System | Analyte Detected | Detection Principle | Reference |

| This compound | Heavy metal ions (e.g., Copper, Mercury) | Change in optical properties | ottokemi.com |

| Poly(pyridinium salt) with 9,9'-dioctyl-2,7-diaminofluorene | Pseudomonas fluorescens DNA | Fluorescence-based sensing (electrostatic interaction) | nih.govunlv.edu |

| Conjugated polyelectrolyte with benzidine (B372746) (related diamine) | Calf thymus DNA | Fluorescence-based biosensor | unlv.edu |

| This compound in a Covalent Organic Framework (COF) | (Electrochemical sensing) | Redox activity of the fluorenone unit | chinesechemsoc.org |

Biomedical and Bioanalytical Research Utilizing 2,7 Diamino 9h Fluoren 9 One

Fluorescent Probes and Bioimaging

The fluorenone moiety is a key building block in the creation of small-molecule fluorescent probes. These probes are designed to change their fluorescence emission in response to specific events, such as binding to a target molecule or changes in their local environment, making them powerful tools for cellular imaging and environmental analysis. nih.gov

The design of fluorescent sensors based on the fluorenone scaffold often employs a donor-acceptor (D-A) architecture. In this setup, the electron-deficient fluorenone core acts as the acceptor, while electron-donating groups, such as substituted aromatic rings, serve as the donor. These components are typically connected through a linker, such as a C=N bond. This strategic design allows for the modulation of the sensor's photophysical properties. nih.gov

One key mechanism exploited in these sensors is the inhibition of intramolecular charge transfer (ICT). In the absence of the target analyte, the probe may exhibit low fluorescence. Upon binding the analyte, conformational changes can inhibit processes like C=N isomerization and restrict ICT, leading to a significant enhancement in fluorescence emission. This "turn-on" response is highly desirable for sensitive detection as it minimizes background signal. nih.gov The quantum yield, a measure of fluorescence efficiency, is a critical parameter in sensor design. For example, certain fluorenone-based sensors have been developed with quantum yields (Φ) calculated to be as high as 0.58, using fluorescein (B123965) as a standard. nih.gov

Fluorenone-based fluorescent probes have demonstrated utility in live-cell imaging, a technique used to study dynamic cellular processes in real-time. mdpi.com The ability of these probes to function within the complex intracellular environment makes them valuable for visualizing the distribution and concentration of specific analytes within living cells.

For instance, certain fluorenone-derived sensors have been successfully used for imaging in human cervical cancer (HeLa) cells. nih.gov These probes have shown low cytotoxicity and good cell permeability, which are essential characteristics for live-cell applications. Beyond HeLa cells, these sensors have also been applied to visualize analytes in other cell lines, such as C6 glioma cells, demonstrating their versatility in different biological contexts. nih.gov The imaging is often performed using confocal microscopy, which provides high-resolution, optically sectioned images of the cells, allowing for precise subcellular localization of the fluorescence signal. nih.gov

| Cell Line | Application | Key Finding |

| HeLa Cells | Imaging of iodide ions | Successful visualization of iodide, demonstrating probe's utility in a live-cell context. nih.gov |

| C6 Glioma Cells | Detection of iodide ions | The probe exhibited a fluorescence quenching response to iodide ions at concentrations as low as 100 nM. nih.gov |

This table summarizes the application of fluorenone-based sensors in different live cell lines as documented in research literature.

A significant application of fluorenone-based sensors is the selective detection of specific ions, which play crucial roles in biological and environmental systems. Iodide (I⁻) is a vital ion for thyroid function, and imbalances can lead to various health disorders. Fluorenone-based fluorescent sensors have been developed that display a selective and sensitive "turn-on" fluorescence enhancement in the presence of iodide ions. nih.gov

This selectivity is crucial, as the probe must be able to detect the target ion without interference from other, more abundant anions. Research has shown that these sensors can detect iodide with very low detection limits, on the order of nanomoles (nM), which is sensitive enough for biological applications. nih.gov The sensing mechanism relies on the interaction between the iodide ion and the sensor molecule, which disrupts the intramolecular charge transfer process and enhances fluorescence emission. nih.gov

| Sensor Property | Value | Significance |

| Analyte | Iodide (I⁻) | Essential for thyroid function; detection is biologically relevant. nih.gov |

| Detection Limit | 8.0 nM - 11.0 nM | High sensitivity suitable for trace-level detection. nih.gov |

| Response Type | Fluorescence Enhancement | "Turn-on" signal minimizes background and improves sensitivity. nih.gov |

| Mechanism | Inhibition of ICT and C=N Isomerization | Provides a clear basis for the selective sensing action. nih.gov |

This table outlines the performance characteristics of representative fluorenone-based fluorescent sensors designed for iodide detection.

The planar aromatic structure of the fluorenone core makes it a candidate for interaction with nucleic acids. Research has explored the binding of fluorenone derivatives to DNA, revealing insights into their potential as probes or therapeutic agents that target genetic material. Studies on novel fluorenone-appended Schiff bases, for example, have investigated their binding interactions with Calf Thymus DNA (ct-DNA).

A variety of spectroscopic techniques are employed to characterize these interactions. Methods such as UV-Vis absorption spectroscopy, fluorescence emission spectroscopy, circular dichroism, and viscosity measurements are used to determine the mode and strength of binding. Findings from these studies suggest that certain fluorenone derivatives bind to the minor groove of the DNA double helix. Furthermore, tilorone, a well-known derivative of 2,7-diamino-9H-fluoren-9-one, has been shown to inhibit Staphylococcus aureus DnaG primase, an enzyme involved in DNA replication. nih.gov This line of research also suggests that the fluorenone scaffold could serve as a pharmacophore for designing DNA topoisomerase inhibitors, which are an important class of anticancer drugs. nih.gov

| Fluorenone Derivative | Target | Method of Study | Inferred Binding/Interaction Mode |

| Fluorenone-appended Schiff base | Calf Thymus DNA (ct-DNA) | UV-Vis, Fluorescence, Circular Dichroism, Viscosity | Minor groove binding. |

| Tilorone | S. aureus DnaG Primase | Enzyme activity assays | Inhibition of DNA primase activity. nih.gov |

| General Fluorenone Scaffold | DNA Topoisomerase | (Proposed) | Potential for development as topoisomerase inhibitors. nih.gov |

This table summarizes findings from studies on the interaction of fluorenone derivatives with DNA and related enzymes.

Derivatives of the fluorene (B118485) scaffold have been developed as fluorescent probes for tracking and studying other biomolecules, such as proteins. The solvatochromic nature of some of these probes—meaning their fluorescence spectrum shifts depending on the polarity of the surrounding solvent—makes them excellent reporters of their local environment.

One important application is the study of human serum albumin (HSA), the most abundant protein in blood plasma. Novel 7-(dimethylamino)fluorene-based probes have been shown to bind to hydrophobic sites on HSA. This binding event is accompanied by a significant change in the probe's fluorescence properties, allowing for the quantification of binding affinity. The apparent binding constants for some fluorene derivatives to HSA have been determined to be in the range of 0.37 × 10⁶ M⁻¹ to 2.2 × 10⁶ M⁻¹. This capability allows researchers to study protein conformation, ligand binding competition, and the dynamics of protein-drug interactions.

Therapeutic and Diagnostic Agent Development

The fluorenone scaffold is present in several compounds with established therapeutic applications, and it continues to be a core structure in the development of new diagnostic and therapeutic agents. nih.gov The biological activity of fluorenone derivatives is diverse, spanning antiviral, antineoplastic, and antimicrobial properties.

Tilorone, a 2,7-disubstituted fluoren-9-one, is a notable example with known antiviral properties. nih.gov Other derivatives, such as benfluron, have been investigated for their antineoplastic (anti-cancer) activity. nih.gov The versatility of the fluorenone core allows for structural modifications to optimize activity against specific biological targets. For instance, recent research has focused on synthesizing novel 2,7-diaminofluorene (B165470) derivatives as potent inhibitors of the Hepatitis C Virus (HCV) NS5A protein, with some compounds showing activity in the picomolar range. Additionally, new fluorenone derivatives are being developed as microbicidal and antibiofilm agents, which could help address the challenge of antibiotic resistance. nih.gov The combination of these therapeutic fluorenone derivatives with nanoparticles, such as iron oxide, opens the possibility of creating multifunctional systems with both therapeutic and diagnostic (theranostic) capabilities. nih.gov

| Compound/Derivative Class | Therapeutic Area | Biological Target/Activity |

| Tilorone | Antiviral, Antitumor | DnaG primase inhibition, Interferon induction. nih.gov |

| Benfluron | Antineoplastic | Anticancer activity. nih.gov |

| Symmetric 2,7-diaminofluorene derivatives | Antiviral (HCV) | Potent inhibition of HCV NS5A protein. |

| O-Aryl-Carbamoyl-Oxymino-Fluorene derivatives | Antimicrobial | Microbicidal and antibiofilm activity. nih.gov |

This table provides an overview of the therapeutic and diagnostic potential of various agents based on the fluorenone chemical scaffold.

Sirtuin 2 (SIRT2) Inhibitors based on 2,7-Disubstituted 9H-fluoren-9-one Scaffoldsnih.gov

Sirtuin 2 (SIRT2) is a protein lysine (B10760008) deacetylase that plays a crucial role in various physiological and pathological processes, including cell cycle regulation and tumorigenesis, making it a promising therapeutic target. nih.gov Novel symmetrical 2,7-disubstituted 9H-fluoren-9-one derivatives have been designed and synthesized as selective SIRT2 inhibitors. nih.gov

The development of SIRT2 inhibitors based on the 2,7-disubstituted 9H-fluoren-9-one scaffold has been guided by structure-activity relationship (SAR) studies. nih.gov A series of twelve symmetrical derivatives, designated SG1–SG12, were synthesized to explore how different linker groups and aromatic side rings affect inhibitory potency. nih.gov

The compounds were classified into four groups based on their linker moieties to evaluate their inhibitory profiles against SIRT2. The SAR data revealed that modifications at the 2 and 7 positions of the 9H-fluoren-9-one ring significantly influenced activity. Among the synthesized compounds, SG3 emerged as the most potent and selective SIRT2 inhibitor, with an IC50 value of 1.95 μM. nih.govnih.gov This highlights that specific structural modifications can lead to a significant enhancement in inhibitory activity compared to previously reported lead compounds. nih.gov

| Compound | SIRT2 IC50 (μM) |

|---|---|

| SG1 | 14.8 |

| SG2 | 11.4 |

| SG3 | 1.95 |

| SG4 | 20.3 |

To understand the interaction between the 9H-fluoren-9-one derivatives and the SIRT2 protein, computational studies were performed. Molecular docking, molecular dynamics simulations, and binding free energy calculations were used to verify the binding ability of the most potent compound, SG3, to the SIRT2 active site. nih.govnih.gov These in silico studies help to elucidate the mechanism of inhibition and provide insight into the structural elements necessary for effective binding. nih.gov The design strategy for these compounds involved selecting aromatic side rings and linker moieties that were expected to form targeted interactions within the SIRT2 active site, a hypothesis that was subsequently supported by the computational analyses. nih.gov

The biological effect of the lead SIRT2 inhibitor, SG3, was assessed on human breast cancer MCF-7 cells. nih.gov Treatment with SG3 for 72 hours resulted in a modest decrease in cell viability. nih.gov More significantly, this reduction in viability was accompanied by a notable increase in the levels of acetylated α-tubulin, a known substrate of SIRT2. nih.govnih.gov This hyperacetylation of α-tubulin indicates that the compound's effect on cancer cell viability is mediated through the inhibition of SIRT2's deacetylase activity. nih.gov

Hepatitis C Virus (HCV) NS5A Inhibitorssibils.org

The 2,7-diaminofluorene scaffold has also been utilized to develop potent inhibitors against the Hepatitis C Virus (HCV), a major cause of chronic liver disease. nih.gov These inhibitors target the non-structural protein 5A (NS5A), which is essential for viral replication. nih.govwikipedia.org

Researchers have designed and synthesized novel, highly potent HCV NS5A inhibitors that feature a common symmetrical prolinamide 2,7-diaminofluorene scaffold. researchgate.netnih.gov This design strategy involves further rigidification of the core structure by replacing a more flexible benzidine (B372746) moiety with the tricyclic fluorene ring system. nih.gov Modifications to this backbone include the incorporation of (S)-prolinamide or its isostere, (S,R)-piperidine-3-caboxamide. nih.gov These groups are further functionalized with various amino acid residues, such as valine, leucine, isoleucine, and phenylglycine, which are capped with terminal carbamate (B1207046) groups. nih.govnih.gov The structure-activity relationship analysis of these compounds revealed that picomolar inhibitory activity could be achieved by using S-prolinamide capped with specific amino acid residues bearing a terminal alkyl carbamate group. nih.gov

The synthesized 2,7-diaminofluorene derivatives have demonstrated potent antiviral activity against various HCV genotypes. nih.gov For instance, one of the lead compounds, designated as compound 26, exhibited powerful inhibitory activity against HCV genotype 1b, with an effective concentration (EC50) in the picomolar range (36 pM) and a high selectivity index. researchgate.netnih.gov This compound also showed significant antiviral effects against genotype 3a (EC50 = 1.2 nM) and high selectivity for genotype 1b over genotype 4a. researchgate.netnih.gov Another compound, compound 4, which features an unnatural D-Phenylglycine amino acid residue, was also highly active against genotype 1b (EC50 = 0.0067 nM) and showed inhibitory activity against genotypes 2a, 3a, and 4a. researchgate.net The potency of these compounds underscores the potential of the symmetrical 2,7-diaminofluorene scaffold in developing effective direct-acting antivirals for HCV. nih.gov

| Compound | Target Genotype | EC50 |

|---|---|---|

| Compound 26 | Genotype 1b | 36 pM |

| Compound 26 | Genotype 3a | 1.2 nM |

| Compound 4 | Genotype 1b | 0.0067 nM |

| Compound 4 | Genotypes 2a, 3a, 4a | Active |

Antimicrobial and Antibiofilm Activity

The fluorene nucleus is a component of numerous bioactive molecules and its derivatives have been investigated for the treatment of various diseases, including infectious ones. nih.gov While research on this compound itself is specific, studies on related fluorenone derivatives highlight the antimicrobial potential of this chemical family. For instance, a series of O-aryl-carbamoyl-oxymino-fluorene derivatives demonstrated promising antimicrobial and significant antibiofilm capabilities. nih.gov The minimum inhibitory concentration (MIC) values for these compounds against various microbes ranged from 0.156 to 10 mg/mL. nih.gov Furthermore, they were effective in inhibiting biofilm formation, with minimum biofilm inhibitory concentration (MBIC) values recorded between 0.009 and 1.25 mg/mL. nih.gov

The antimicrobial effect is influenced by the specific chemical groups attached to the fluorene core. The presence of chlorine, an electron-withdrawing group, was found to enhance activity against Staphylococcus aureus. nih.govnih.gov Conversely, the addition of a methyl group, which has a positive inductive (+I) effect, improved the anti-fungal activity against Candida albicans. nih.govnih.gov Other studies have explored different fluorenone derivatives, such as Schiff bases, which showed antimicrobial activity against strains like Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa, comparable to the standard antibiotic streptomycin (B1217042) at a concentration of 100 μg/mL. nih.gov The collective findings suggest that the fluorenone scaffold, including the 2,7-diamino variant, serves as a valuable template for developing new antimicrobial and antibiofilm agents. mdpi.com

| Derivative Class | Microbial Target | Activity Range (MIC) | Activity Range (MBIC) | Reference |

|---|---|---|---|---|

| O-aryl-carbamoyl-oxymino-fluorene | Various Bacteria & Fungi | 0.156–10 mg/mL | 0.009–1.25 mg/mL | nih.gov |

| Schiff Bases of 9-fluorenone (B1672902) | E. coli, S. aureus, P. aeruginosa, etc. | Comparable to Streptomycin (at 100 µg/mL) | Not Specified | nih.gov |

Potential as Type I Topoisomerase Inhibitors

Topoisomerase I (TopI) is an enzyme crucial for relaxing DNA supercoiling during replication and transcription. wikipedia.org Inhibitors of this enzyme prevent the re-ligation of the DNA strand, leading to lethal breaks that can trigger cell death, making them effective anticancer agents. wikipedia.orgnih.gov Research has identified derivatives of this compound as potential inhibitors of this enzyme. A study involving a new series of 2,7-diamidofluorenones demonstrated that some of these compounds exhibit good antiproliferative activity by functioning as type I topoisomerase inhibitors. nih.gov This positions the 2,7-diamino-fluorenone scaffold as a promising starting point for the development of novel anticancer therapeutics that operate through this specific mechanism. nih.gov

Development of Novel Drugs or Probes

The structural framework of this compound is a key component in the synthesis of advanced therapeutic agents. Notably, it has been used to develop highly potent inhibitors of the Hepatitis C Virus (HCV). Researchers have synthesized novel analogs based on a symmetrical prolinamide 2,7-diaminofluorene scaffold. mdpi.com One particular compound in this series demonstrated powerful inhibitory activity against HCV genotype 1b, with an effective concentration (EC50) of 36 picomolar (pM) and a selectivity index greater than 2.78 × 10^6. mdpi.com This compound also showed significant antiviral effects against genotype 3a. mdpi.com

The fluorene structure is also central to the synthesis of Tilorone, an orally bioavailable interferon inducer known for its broad-spectrum antiviral activity. google.com The synthesis of Tilorone and its various salts often involves intermediates derived from the fluorenone core, highlighting the compound's role as a fundamental building block in medicinal chemistry. google.com

| Compound Class | Therapeutic Target | Key Finding | Reference |

|---|---|---|---|

| Symmetric prolinamide 2,7-diaminofluorene derivatives | Hepatitis C Virus (HCV) NS5A | Potent inhibition of HCV genotype 1b (EC50 = 36 pM) | mdpi.com |

| Fluorenone derivatives | Viral Infections | Serves as a key intermediate for the synthesis of Tilorone | google.com |

Applications in Medical Technology

The utility of this compound and its derivatives extends into medical technology, primarily through their incorporation into advanced drug delivery systems and therapeutic formulations. The development of potent antiviral agents like HCV inhibitors and Tilorone from this core structure is a prime example of its application. mdpi.comgoogle.com Furthermore, the broader class of fluorenone-based topoisomerase inhibitors is being integrated into innovative cancer treatment strategies. nih.gov These strategies include tumor-targeted delivery systems such as liposomes and antibody-drug conjugates, which aim to increase the efficacy of the drug at the tumor site while minimizing systemic toxicity. nih.gov The chemical stability and functional versatility of the fluorenone scaffold make it an attractive candidate for these advanced medical technologies.

Biosensor Development

This compound serves as a platform for the creation of sensitive and selective biosensors for environmental and analytical applications. ottokemi.com Biosensors are analytical devices that combine a biological component with a physicochemical transducer to detect chemical substances. researchgate.net They offer advantages such as specificity, low cost, and the potential for real-time monitoring. researchgate.net

Detection of Heavy Metal Ions (e.g., Copper, Mercury)

One of the specific applications of this compound is in the detection of toxic heavy metal ions. ottokemi.com Heavy metal contamination in the environment is a significant health concern, necessitating the development of efficient monitoring tools. researchgate.net The compound is utilized in sensor systems designed to identify the presence of ions such as copper and mercury in environmental samples. ottokemi.com These biosensors can provide a simple and cost-effective method for detecting bioavailable heavy metals in aqueous solutions, serving as an immediate alert system for harmful pollutants. rsc.orgnih.gov

Fluorenone-Based Fluorescent Sensors for Environmental Monitoring

The fluorenone core is an excellent chromophore, making it suitable for the development of fluorescent sensors. nih.govfrontiersin.org These sensors leverage changes in fluorescence emission to signal the presence of a target analyte. frontiersin.org Researchers have developed fluorenone-based fluorescent and colorimetric sensors for the selective detection of various ions. nih.gov For instance, sensors designed with a donor-acceptor architecture have demonstrated a fluorescence enhancement response to iodide ions with detection limits in the nanomolar range (8.0 to 11.0 nM). nih.gov The adaptability of the fluorenone structure allows for the design of highly sensitive probes for a wide array of analytes, making them valuable tools for environmental monitoring. nih.govfrontiersin.org

| Sensor Type | Target Analyte | Key Feature | Reference |

|---|---|---|---|

| Chemical Sensor | Heavy Metal Ions (Copper, Mercury) | Used for detection in environmental samples | ottokemi.com |

| Fluorescent/Colorimetric Sensor | Iodide Ions (I⁻) | High sensitivity with detection limits of 8.0-11.0 nM | nih.gov |

Chemo/Biosensors for Various Analytes

The compound this compound serves as a foundational building block in the synthesis of advanced chemo/biosensors. Its diamino structure is particularly suited for the creation of Schiff base derivatives, which are widely recognized for their ability to selectively coordinate with various metal ions, leading to detectable changes in their photophysical properties. While direct use of this compound as a sensor is not extensively detailed, its role as a precursor is critical. Commercial suppliers note its application in the detection of heavy metal ions like copper and mercury in environmental samples nih.gov.

The primary mechanism involves the condensation reaction of the amino groups on the fluorenone core with various aldehydes. This process yields Schiff base ligands where the fluorenone acts as a fluorophore and the newly formed imine groups, along with other functional moieties from the aldehyde, act as receptor sites for analytes. The interaction between the sensor and the analyte, typically a metal ion, modulates the electronic properties of the molecule, resulting in a measurable signal, such as a change in fluorescence intensity ("turn-on" or "turn-off") or a colorimetric shift.

Research on closely related fluorenone Schiff bases demonstrates their effectiveness. For instance, sensors derived from an amino-fluorenone precursor have been developed for the highly sensitive and selective detection of iodide ions. nih.gov These sensors operate through an inhibition of intramolecular charge transfer (ICT) and C=N isomerization upon binding with iodide, leading to a significant fluorescence enhancement. nih.gov This approach is considered superior to many sensors that rely on fluorescence quenching. nih.gov

The table below summarizes the characteristics of chemosensors derived from fluorenone precursors, highlighting the types of analytes detected and the performance metrics achieved.

| Sensor Derivative Type | Analyte | Detection Mechanism | Detection Limit (LOD) | Key Findings |

|---|---|---|---|---|

| Fluorenone Schiff Base (Sensor 1) | Iodide (I⁻) | Fluorescence Enhancement (Inhibition of ICT and C=N isomerization) | 8.0 nM | Demonstrated high selectivity and sensitivity for iodide ions in aqueous media. nih.gov |

| Fluorenone Schiff Base (Sensor 2) | Iodide (I⁻) | Fluorescence Enhancement (Inhibition of ICT and C=N isomerization) | 11.0 nM | Successfully used for fluorescence imaging of iodide in live HeLa cells. nih.gov |

| Generic Fluorenone Precursor | Copper (Cu²⁺), Mercury (Hg²⁺) | Not Specified | Not Specified | Noted for use in detecting heavy metals in environmental samples. nih.gov |

Logic Gate Applications in Sensing

The application of this compound derivatives extends to the development of molecular logic gates, a sophisticated approach to chemical sensing. These systems process chemical or physical inputs to produce a distinct output signal, mimicking the operations of electronic logic gates (e.g., AND, OR, NOT, INH).

Fluorenone-based Schiff base sensors, synthesized from amino-fluorenone precursors, have been successfully employed to construct such logic gates. nih.gov The sensing mechanism relies on the modulation of the sensor's fluorescence signal in response to specific chemical inputs. For example, a sensor's fluorescence may be enhanced ("ON" state or output "1") or quenched ("OFF" state or output "0") by the addition of certain ions.

In one notable study, a logic gate was designed using a fluorenone Schiff base sensor that responds to iodide (I⁻) and copper (Cu²⁺) ions. nih.gov The key findings of this research are detailed below:

Fluorescence Response: The sensor exhibits a strong fluorescence enhancement in the presence of I⁻ ions.

Reversibility: The fluorescence can be subsequently quenched by the addition of Cu²⁺ ions.

Logic Operation: This reversible "turn-on" and "turn-off" behavior allows the system to function as a logic gate. By defining the presence of I⁻ and Cu²⁺ as inputs, the fluorescence emission acts as the output. The alternate addition of these ions demonstrates the system's recyclability and its function as a molecular switch. nih.gov

The table below illustrates the logic gate operation based on the fluorescence response of the fluorenone sensor to different ionic inputs.

| Input 1 (I⁻) | Input 2 (Cu²⁺) | Fluorescence Output | Logic Gate Type (Conceptual) |

|---|---|---|---|

| 0 (Absent) | 0 (Absent) | 0 (Low Fluorescence) | This system functions as a sequential INHIBIT (INH) or IMPLICATION (IMP) gate where the presence of I⁻ (Input 1) is a condition for the output, which is then negated by Cu²⁺ (Input 2). |

| 1 (Present) | 0 (Absent) | 1 (High Fluorescence) | |

| 1 (Present) | 1 (Present) | 0 (Low Fluorescence) | |

| 0 (Absent) | 1 (Present) | 0 (Low Fluorescence) |

This application showcases how the tailored chemical properties of molecules derived from the fluorenone scaffold can be harnessed to perform complex computational tasks at the molecular level for advanced sensing applications.

129Xe Biosensors

Based on a thorough review of available scientific literature, there is no documented research linking the chemical compound this compound to the development or application of ¹²⁹Xe (Xenon-129) biosensors. This specialized area of biomedical research typically employs host molecules, such as cryptophanes or cucurbiturils, which are capable of encapsulating xenon atoms and can be functionalized for targeted biological sensing. The fluorenone structure is not identified as a core component in this sensing modality.

Electrochemical Investigations of 2,7 Diamino 9h Fluoren 9 One and Its Derivatives

Cyclic Voltammetry (CV) Studies